

# inconsistent clinical scores in MOG (44-54) EAE model

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## Compound of Interest

Compound Name: MOG (44-54), mouse, human, rat

Cat. No.: B12385390

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## Technical Support Center: MOG (44-54) EAE Model

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent clinical scores in the Myelin Oligodendrocyte Glycoprotein (MOG) (44-54) Experimental Autoimmune Encephalomyelitis (EAE) model.

### Frequently Asked Questions (FAQs)

Q1: We are not observing any clinical signs of EAE after immunization with MOG (44-54) peptide. What could be the reason?

A1: The MOG (44-54) peptide represents a minimal CD8+ T cell epitope and its ability to induce EAE on its own can be weak or inconsistent in C57BL/6 mice.<sup>[1][2]</sup> Studies have shown that immunization with MOG (44-54) alone may not result in the development of clinical EAE.<sup>[1][3]</sup> For robust and consistent EAE induction, the longer MOG (35-55) peptide is more commonly and successfully used as it contains both CD4+ and CD8+ T cell epitopes, which are crucial for disease induction.<sup>[2][3][4]</sup>

Q2: Our clinical scores are highly variable between mice in the same experimental group. What are the potential sources of this inconsistency?

A2: Variability in EAE clinical scores is a common challenge. Several factors can contribute to this, including:

- **Protocol Variations:** Minor differences in the preparation of the MOG peptide and Complete Freund's Adjuvant (CFA) emulsion, the dose and administration of Pertussis Toxin (PTX), and the injection sites can all lead to variability.[5]
- **Animal-Specific Factors:** The age, weight, sex, and gut microbiota of the mice can influence their immune response and susceptibility to EAE. It is recommended to use female mice of a specific age and weight range to minimize variability.[6]
- **Subjectivity in Scoring:** Clinical scoring can be subjective. It is crucial to have well-defined scoring criteria and to have the scoring performed by an experienced individual who is blinded to the experimental groups.[7]

Q3: What is a standard and reliable clinical scoring system for EAE?

A3: A widely used and reliable clinical scoring system for EAE in mice is a 0 to 5 scale, with half-point increments for intermediate signs.[7][8] Consistent and blinded scoring is essential for reproducibility.[7]

## Troubleshooting Guide

### Issue: Low Incidence or Absence of EAE

Possible Cause	Troubleshooting Step
Ineffective Immunogen	The MOG (44-54) peptide may not be sufficiently encephalitogenic in your mouse strain. Consider using the MOG (35-55) peptide, which is known to be more potent at inducing EAE. <a href="#">[2]</a>
Suboptimal Immunization Protocol	Ensure proper emulsification of the MOG peptide in CFA. The emulsion should be stable and not separate. Verify the concentration of Mycobacterium tuberculosis in the CFA. <a href="#">[1]</a> Check the dose and timing of the two required PTX injections. <a href="#">[9]</a> <a href="#">[10]</a>
Mouse Strain and Age	Confirm you are using a susceptible mouse strain (e.g., C57BL/6). <a href="#">[9]</a> Use mice within the recommended age range (e.g., 8-12 weeks old) as disease susceptibility can vary with age. <a href="#">[6]</a> <a href="#">[11]</a>

## Issue: High Variability in Clinical Scores

Possible Cause	Troubleshooting Step
Inconsistent Immunization	Standardize the injection volume and location for all mice. Subcutaneous injections in the flank are common. <a href="#">[4]</a> Ensure each mouse receives the full intended dose.
Subjective Scoring	Develop a detailed and unambiguous scoring rubric with clear descriptions for each score. Have at least two blinded observers score the mice independently and compare the results. <a href="#">[7]</a>
Environmental Stressors	Minimize stress in the animal facility as it can impact disease severity. <a href="#">[9]</a> House mice from the same experimental group together.

## Data Presentation

Table 1: Standard EAE Clinical Scoring System

Score	Clinical Observations
0	No motor function changes compared to non-immunized mice. Tail is tense and erect when picked up. <a href="#">[12]</a>
0.5	Tip of the tail is limp. <a href="#">[12]</a>
1.0	Limp tail. <a href="#">[12]</a>
1.5	Limp tail and hind leg issues (e.g., one leg falls through a wire rack). <a href="#">[12]</a>
2.0	Limp tail and weak hind legs. Wobbly gait. <a href="#">[12]</a>
2.5	Limp tail and dragging of both hind legs. <a href="#">[12]</a>
3.0	Complete paralysis of hind legs. <a href="#">[7]</a>
3.5	Complete hind leg and partial front leg paralysis. <a href="#">[7]</a>
4.0	Complete hind and front leg paralysis; mouse is minimally moving but alert. <a href="#">[7]</a>
5.0	Moribund or dead. <a href="#">[8]</a>

Table 2: Key Parameters for MOG EAE Induction

Parameter	Recommended Specification
Mouse Strain	C57BL/6
Age	8-12 weeks
Sex	Female
Peptide	MOG (35-55)
Peptide Concentration	1.5 mg/ml in emulsion[1][4]
Adjuvant	Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis (200 ng/ml)[1][4]
Pertussis Toxin (PTX)	Two intraperitoneal injections (e.g., on day 0 and day 2)[9]
Typical Onset of Disease	9-14 days post-immunization[9]

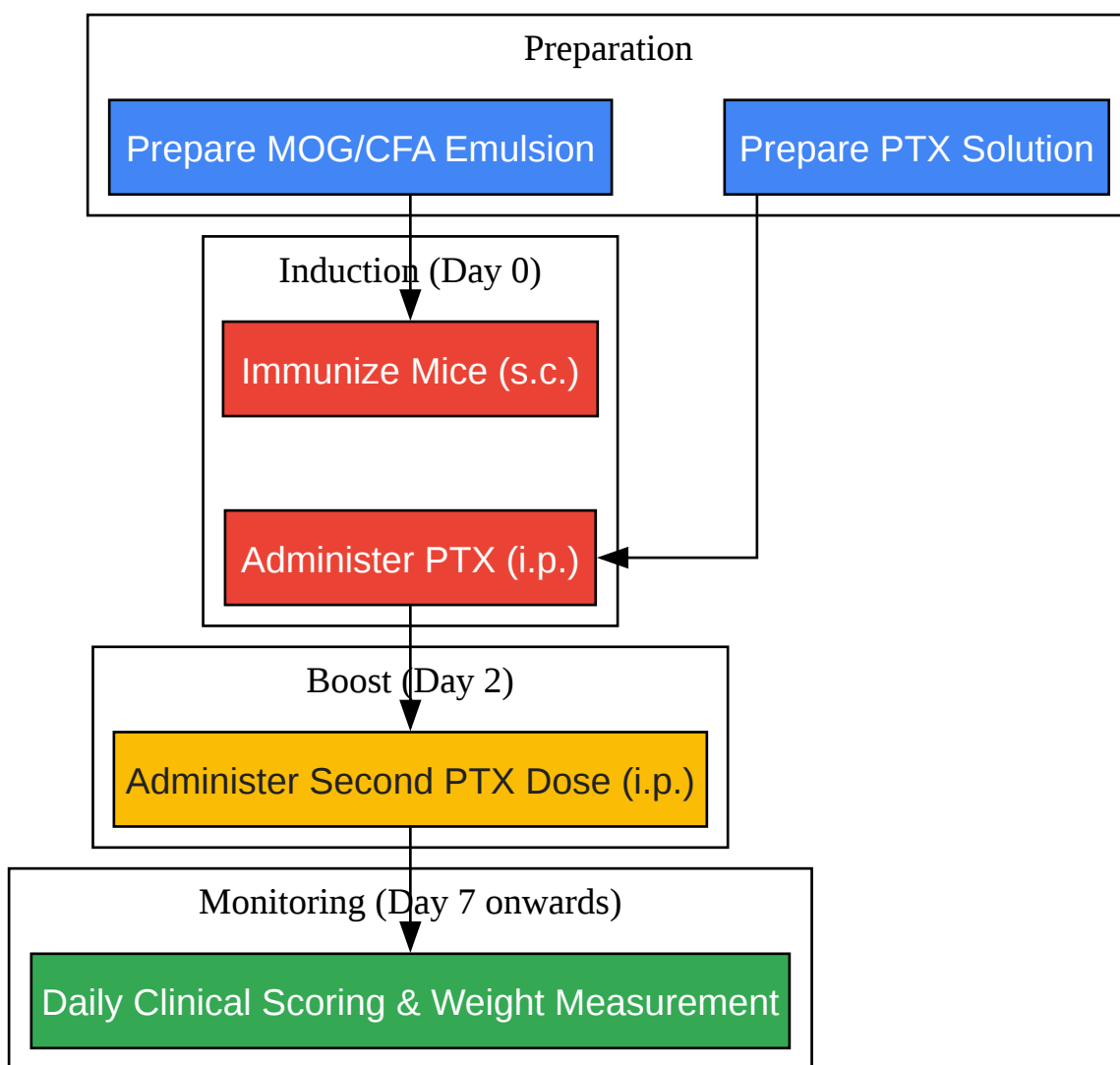
## Experimental Protocols

### Protocol: Induction of EAE with MOG (35-55) Peptide

- Animal Selection: Use female C57BL/6 mice, 8-12 weeks of age.
- Preparation of MOG/CFA Emulsion:
  - Dissolve MOG (35-55) peptide in sterile phosphate-buffered saline (PBS) at a concentration of 3 mg/ml.
  - In a separate sterile tube, add an equal volume of CFA containing 4 mg/ml of Mycobacterium tuberculosis.
  - Emulsify the MOG solution and CFA by repeatedly drawing and expelling the mixture through an emulsifying needle or by using a mechanical homogenizer until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization:

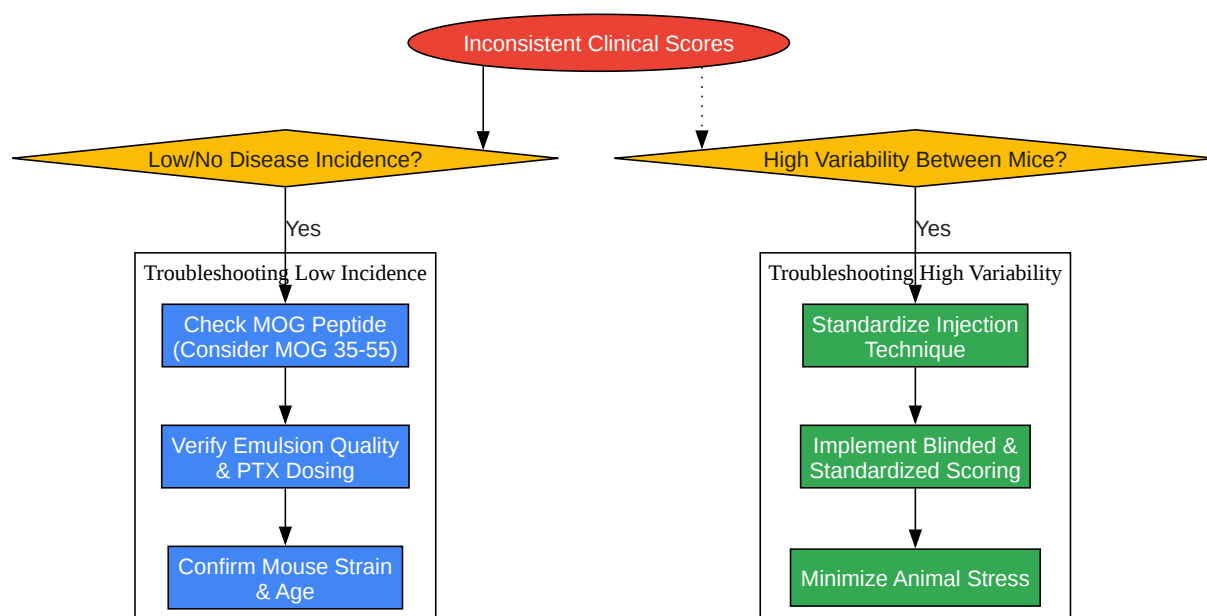
- On day 0, inject each mouse subcutaneously at two sites on the flank with 100 µl of the MOG/CFA emulsion per site (total of 200 µl per mouse).
- Pertussis Toxin Administration:
  - On day 0 (shortly after immunization) and day 2, administer 200-300 ng of PTX in 100 µl of PBS via intraperitoneal injection.
- Clinical Scoring:
  - Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.
  - Use a standardized scoring system (as described in Table 1) and ensure the scorer is blinded to the treatment groups.
  - Record the weight of each mouse daily, as weight loss is an early indicator of disease.

## Visualizations

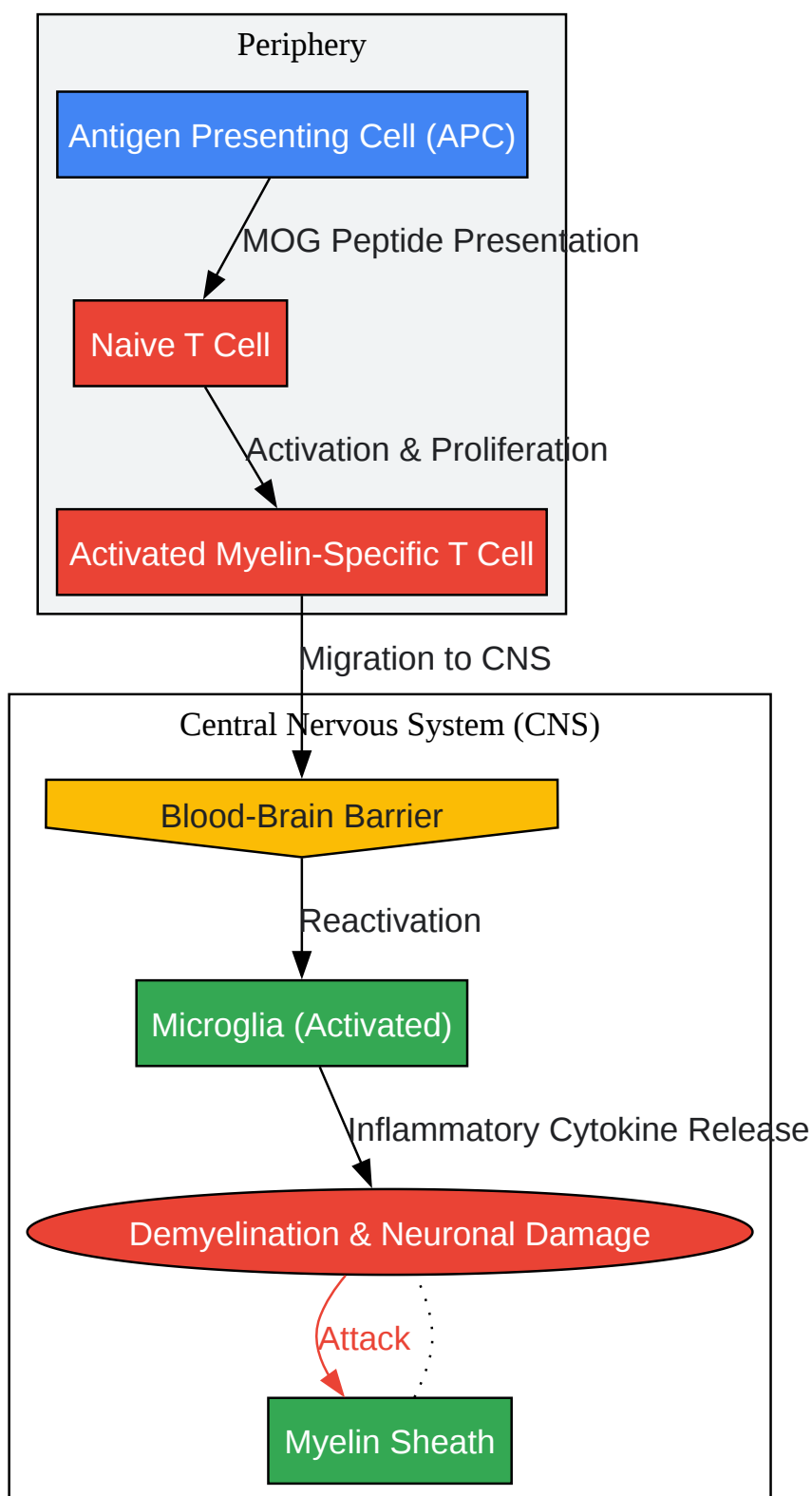


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Caption: Experimental workflow for the induction of EAE in mice.







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